molecular formula C9H9N5OS B14405563 1-[4-(N-Hydroxyethanimidoyl)phenyl]-1,2-dihydro-5H-tetrazole-5-thione CAS No. 83936-29-2

1-[4-(N-Hydroxyethanimidoyl)phenyl]-1,2-dihydro-5H-tetrazole-5-thione

Cat. No.: B14405563
CAS No.: 83936-29-2
M. Wt: 235.27 g/mol
InChI Key: VFDCCDODHWWLLF-UHFFFAOYSA-N
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Description

1-[4-(N-Hydroxyethanimidoyl)phenyl]-1,2-dihydro-5H-tetrazole-5-thione is an organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(N-Hydroxyethanimidoyl)phenyl]-1,2-dihydro-5H-tetrazole-5-thione typically involves the reaction of 4-(N-Hydroxyethanimidoyl)aniline with thiosemicarbazide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the tetrazole ring. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[4-(N-Hydroxyethanimidoyl)phenyl]-1,2-dihydro-5H-tetrazole-5-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The tetrazole ring allows for nucleophilic substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

1-[4-(N-Hydroxyethanimidoyl)phenyl]-1,2-dihydro-5H-tetrazole-5-thione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[4-(N-Hydroxyethanimidoyl)phenyl]-1,2-dihydro-5H-tetrazole-5-thione involves its interaction with specific molecular targets and pathways. The compound’s tetrazole ring can interact with enzymes and receptors, modulating their activity. Additionally, the presence of the N-hydroxyethanimidoyl group allows for hydrogen bonding and electrostatic interactions with biological molecules, influencing their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(N-Hydroxyethanimidoyl)phenyl]-1,2-dihydro-5H-tetrazole-5-one
  • 1-[4-(N-Hydroxyethanimidoyl)phenyl]-1,2-dihydro-5H-tetrazole-5-sulfone

Uniqueness

1-[4-(N-Hydroxyethanimidoyl)phenyl]-1,2-dihydro-5H-tetrazole-5-thione stands out due to its unique combination of a tetrazole ring and a thione group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The presence of the thione group also enhances its potential as a ligand in coordination chemistry and its ability to form stable complexes with metal ions.

Properties

CAS No.

83936-29-2

Molecular Formula

C9H9N5OS

Molecular Weight

235.27 g/mol

IUPAC Name

1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]-2H-tetrazole-5-thione

InChI

InChI=1S/C9H9N5OS/c1-6(11-15)7-2-4-8(5-3-7)14-9(16)10-12-13-14/h2-5,15H,1H3,(H,10,13,16)

InChI Key

VFDCCDODHWWLLF-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)N2C(=S)N=NN2

Origin of Product

United States

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